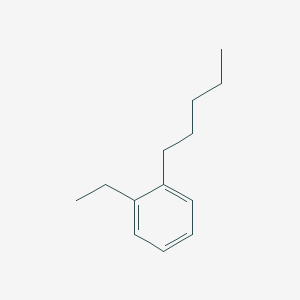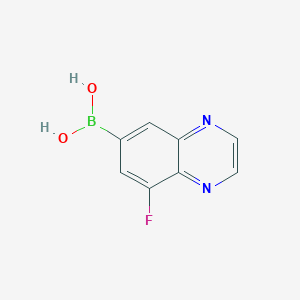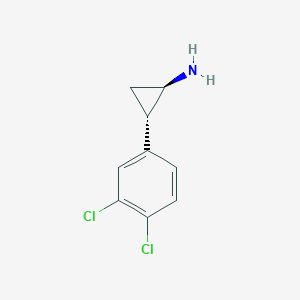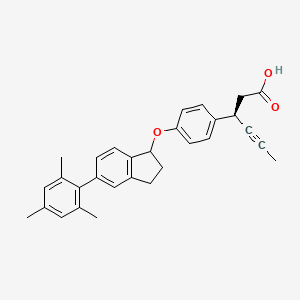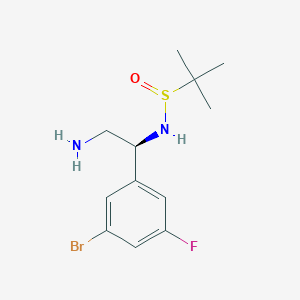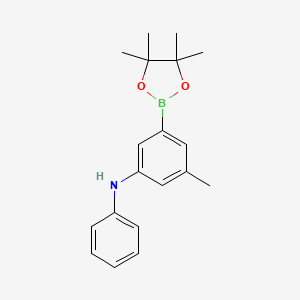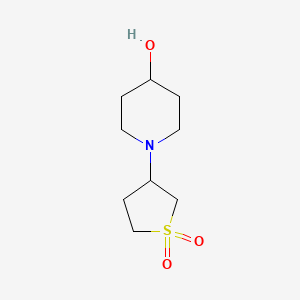
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that belongs to the class of lipids. This compound is characterized by its long hydrocarbon chains and functional groups that make it suitable for various applications, particularly in the field of biochemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps, starting from simpler organic molecules. The process generally includes:
Formation of the Heptadecan-9-yl Chain: This can be achieved through the hydrogenation of heptadecene.
Attachment of the Octanoate Group: This step involves esterification reactions where octanoic acid is reacted with an alcohol group.
Incorporation of the Acetamidopropyl Group: This is done through amidation reactions, where acetamidopropylamine is reacted with a carboxylic acid derivative.
Addition of the Octyloxy Group: This involves etherification reactions where octanol is reacted with an appropriate leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors under controlled conditions. The process involves:
Catalysts: Use of specific catalysts to speed up the reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification: Techniques such as distillation, crystallization, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a model compound in studying lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems, particularly in the formation of lipid nanoparticles.
Industry: Utilized in the production of specialized coatings and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
Stearic Acid: A saturated fatty acid with a similar long hydrocarbon chain.
Oleic Acid: An unsaturated fatty acid with a single double bond.
Phosphatidylcholine: A major component of biological membranes with a similar lipid structure.
Uniqueness
Heptadecan-9-yl 8-((3-acetamidopropyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is unique due to its specific functional groups and long hydrocarbon chains, which confer distinct physical and chemical properties. These properties make it particularly suitable for specialized applications in drug delivery and material science.
Properties
Molecular Formula |
C46H90N2O5 |
|---|---|
Molecular Weight |
751.2 g/mol |
IUPAC Name |
octyl 8-[3-acetamidopropyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C46H90N2O5/c1-5-8-11-14-19-26-34-44(35-27-20-15-12-9-6-2)53-46(51)37-29-22-18-24-31-40-48(41-33-38-47-43(4)49)39-30-23-17-21-28-36-45(50)52-42-32-25-16-13-10-7-3/h44H,5-42H2,1-4H3,(H,47,49) |
InChI Key |
FXXMHWZCFBDAQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCC)CCCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13350250.png)

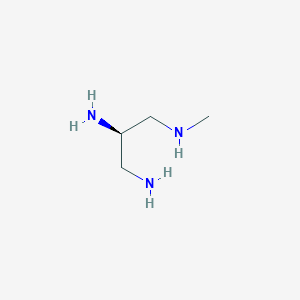
![Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13350282.png)
